2-Ethyl-2-methylpent-4-en-1-ol
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Overview
Description
2-Ethyl-2-methylpent-4-en-1-ol: is a heterocyclic organic compound belonging to the family of tertiary alcohols. This compound is widely used in scientific experiments, research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxalyl Chloride Method: One method involves the reaction of oxalyl chloride with dimethyl sulfoxide in dichloromethane at -60°C, followed by the addition of 2-methylpent-4-en-1-ol and triethylamine.
Methanesulfonic Acid Method: Another method involves the reaction of 2-methyl-2-penten-1-ol with methanesulfonic acid, followed by deformic acid treatment.
Industrial Production Methods: Industrial production methods for 2-Ethyl-2-methylpent-4-en-1-ol are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Ethyl-2-methylpent-4-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted alcohols.
Scientific Research Applications
2-Ethyl-2-methylpent-4-en-1-ol is widely used in scientific research due to its unique chemical properties. It is used in:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylpent-4-en-1-ol involves its interaction with various molecular targets and pathways. The compound can undergo thermal eliminations, where the breaking of the Cα–X bond is a crucial step. Nucleophilic attack of the double bond upon the β-C–H bond is also significant .
Comparison with Similar Compounds
- 2-Methylpent-4-en-1-ol
- 4-Methylpent-4-ene-1-ol
- 2-Methylpent-4-en-2-ol
Comparison: 2-Ethyl-2-methylpent-4-en-1-ol is unique due to its tertiary alcohol structure, which imparts different reactivity compared to primary and secondary alcohols. Its ability to undergo various chemical reactions and its wide range of applications make it distinct from similar compounds .
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-ethyl-2-methylpent-4-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-4-6-8(3,5-2)7-9/h4,9H,1,5-7H2,2-3H3 |
InChI Key |
SUJYQVIBYHNWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC=C)CO |
Origin of Product |
United States |
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